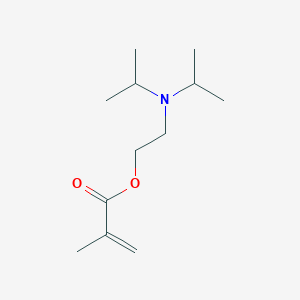
甲基丙烯酸 2-(二异丙氨基)乙酯
描述
2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a compound used for improving antistatic properties of synthetic fibers, improved resistance of fibers and polymers to degradation by chlorine and UV, and improved adhesion . It is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility .
Synthesis Analysis
DPAEMA can be polymerized by Atom Transfer Radical Polymerization (ATRP) using sodium dithionite (Na2S2O4) as a reducing agent and supplemental activator with a Cu (ii)Br2/Me6TREN catalytic system at 40 °C in an isopropanol–water mixture .Molecular Structure Analysis
The molecular formula of DPAEMA is C12H23NO2, and it has a molecular weight of 213.32 . The 1H NMR and MALDI-TOF analyses confirmed the molecular structure and high chain-end functionality of the obtained polymers .Chemical Reactions Analysis
DPAEMA is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity with a pKa of around 6.2 . It bears a hydrophobic nature under pH conditions greater than its pKa from protonation and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .Physical And Chemical Properties Analysis
DPAEMA is a liquid at room temperature with a density of 0.900 g/mL at 25 °C . It has a refractive index of n20/D 1.145 . It is soluble in water, with a solubility of 1,580 mg/l at 25 °C .科学研究应用
pH-Responsive Nanoparticles for Drug Delivery
Specific Scientific Field
Biomedical Materials & Devices, Drug Delivery Systems
Summary of the Application
DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .
Methods of Application
The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .
Results or Outcomes
The introduction of DPAEMA into the nanoparticle system enhances the physiochemical attributes and cargo delivery efficiency . The nanoparticles synthesized with DPAEMA have been small (less than 150 nm) with hydrodynamic diameters varying between studies due to the nature of comonomers or differences in the nominal feed ratios of DPAEMA used .
Synthesis of Amphiphilic Diblock and Statistical Copolymers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
DPAEMA is used in the synthesis of amphiphilic diblock and statistical copolymers . These copolymers have potential applications as nanocarriers of pharmaceutical compounds .
Methods of Application
The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .
Results or Outcomes
The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .
pH-Responsive Polymer Systems
Specific Scientific Field
Polymer Chemistry, Biomedical Materials & Devices
Summary of the Application
DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
Methods of Application
The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .
Results or Outcomes
These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
Tissue Engineering
Specific Scientific Field
Biomedical Engineering, Tissue Engineering
Summary of the Application
Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .
Methods of Application
The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .
Results or Outcomes
The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .
Enhanced Nanoparticle Stability and Cytocompatibility
Specific Scientific Field
Biomedical Materials & Devices, Nanotechnology
Summary of the Application
DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .
Methods of Application
The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .
Results or Outcomes
Synthesis of pH-Responsive Polymers
Summary of the Application
DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
安全和危害
DPAEMA is classified as a skin irritant (Category 2), eye damage (Category 1), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .
属性
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYHMICYJHWXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC(=O)C(=C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33479-56-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33479-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5066110 | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 120 °C at 15 mm Hg | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.900 g/cu cm | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-(Diisopropylamino)ethyl methacrylate | |
Color/Form |
Liquid | |
CAS RN |
16715-83-6 | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylaminoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diisopropylaminoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIISOPROPYLAMINOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQQ3B8K5K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)



![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)



![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)



